Unlabeled internal standards introduce quantitation errors in LC-MS/MS due to matrix effects and ionization differences. Posaconazole-d4 (CAS 1133712-26-1) is a deuterium-labeled analog that eliminates these variables.
- Provides ≥4 Da mass shift from unlabeled posaconazole, ensuring precise discrimination and ion suppression correction.
- Serves as a direct precursor to synthesize posaconazole-d4, the internal standard mandated by FDA bioanalytical method validation guidance.
- Supplied as a certified reference material with defined isotopic purity; ideal for pharmacokinetic studies and therapeutic drug monitoring.
Molecular FormulaC37H42F2N8O4
Molecular Weight704.8 g/mol
CAS No.1133712-26-1
Cat. No.B026984
⚠ Attention: For research use only. Not for human or veterinary use.
O-Benzyl Posaconazole-d4 Deuterated Internal Standard
O-Benzyl Posaconazole-d4 is a deuterium-labeled analog of O-Benzyl Posaconazole, an impurity of the antifungal drug posaconazole . It is primarily utilized as an analytical internal standard in HPLC and LC-MS/MS methods for the precise quantification of posaconazole levels in biological matrices such as blood, serum, and plasma . The compound serves as a precursor to labeled posaconazole [1] and is supplied as a certified reference material in neat solid or solution forms, characterized by high isotopic purity .
TypeCertified deuterated internal standard precursor
RoleImpurity standard & precursor to posaconazole-d4
WorkflowLC-MS/MS bioanalysis & impurity profiling
[1] Bio-Delta. O-Benzyl Posaconazole-d4 Product Page. CAS 1246818-95-0. View Source
Generic Substitution Risks for O-Benzyl Posaconazole-d4
In LC-MS/MS bioanalysis, substituting a generic or unlabeled analog for a deuterated internal standard introduces quantitation errors due to differences in retention time, matrix effects, and ionization efficiency. O-Benzyl Posaconazole-d4 provides a minimum [M+4] mass separation from its unlabeled counterpart, ensuring accurate discrimination and correction for ion suppression or enhancement [1]. Compared to non-deuterated internal standards such as SCH 56984, the deuterated compound offers nearly identical chemical behavior and extraction recovery, minimizing variability in complex biological matrices [2]. The use of a stable isotope-labeled internal standard is mandated by FDA bioanalytical method validation guidance for achieving precision and accuracy in pharmacokinetic and therapeutic drug monitoring studies [3].
Unlabeled analog may introduce quantitation errors due to differing matrix effects and ionization efficiency.
Non-deuterated IS (e.g., SCH 56984) may exhibit extraction recovery differences, shifting method accuracy.
Using as a direct posaconazole internal standard is scientifically inappropriate; structural side-chain differences may alter extraction.
[2] Decosterd, L. A., et al. Clin Chem Lab Med 2009; 47(5): A routine method for the quantification of the novel antimycotic drug posaconazole in plasma using liquid chromatography-tandem mass spectrometry. View Source
[3] U.S. Department of Health and Human Services, Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. View Source
O-Benzyl Posaconazole-d4 Differentiation Evidence
Isotopic Purity and Mass Shift
O-Benzyl Posaconazole-d4 (CAS 1246818-95-0) exhibits a molecular weight of 794.92 g/mol, which is 4.02 Da higher than the unlabeled O-Benzyl Posaconazole (MW 790.90 g/mol) due to the incorporation of four deuterium atoms . This [M+4] mass shift ensures baseline chromatographic separation and eliminates isotopic cross-talk in MS detection .
Mass shiftHead-to-head
+4.02 Da
Supports MS mass discrimination
Baseline separation from unlabeled analyte; calculated from molecular formula
Isotopic PurityInternal StandardMass Spectrometry
Evidence Dimension
Molecular Weight (g/mol)
Target Compound Data
794.92
Comparator Or Baseline
O-Benzyl Posaconazole (unlabeled, CAS 170985-86-1): 790.90
Quantified Difference
+4.02 Da
Conditions
Calculated based on molecular formula C44H44D4F2N8O4 vs. C44H48F2N8O4
Why This Matters
The [M+4] mass shift ensures reliable quantification by MS, avoiding signal overlap with the unlabeled analyte.
Isotopic PurityInternal StandardMass Spectrometry
Purity Specification Comparison
Commercial sources of O-Benzyl Posaconazole-d4 report a purity of ≥98%, which is comparable to the ≥97% purity reported for Posaconazole-d4 (CAS 1133712-26-1) . However, O-Benzyl Posaconazole-d4 is specifically intended as a precursor to labeled posaconazole and as an impurity standard, not as a direct internal standard for posaconazole itself, which differentiates its application from Posaconazole-d4 [1].
Purity specificationContext-dependent
≥98%
Comparable to posaconazole-d4 purity range
Vendor-reported by HPLC/LC-MS
Chemical PurityCertified Reference MaterialAnalytical Standard
Evidence Dimension
Chemical Purity
Target Compound Data
≥98% (O-Benzyl Posaconazole-d4)
Comparator Or Baseline
Posaconazole-d4: ≥97% (Santa Cruz) to 99.9% (MCE)
Quantified Difference
Comparable purity range
Conditions
Vendor-specified purity by HPLC/LC-MS
Why This Matters
High purity ensures minimal interference in analytical workflows, critical for accurate quantification in regulated bioanalysis.
Chemical PurityCertified Reference MaterialAnalytical Standard
[1] MedChemExpress. O-Benzyl Posaconazole-d4 Product Page. CAS 1246818-95-0. View Source
Application Specificity: Impurity Standard vs. Internal Standard
O-Benzyl Posaconazole-d4 is designated as a precursor to labeled posaconazole and an impurity standard for posaconazole [1], whereas Posaconazole-d4 is explicitly marketed as an internal standard for the quantification of posaconazole in biological matrices . This application divergence is critical: using O-Benzyl Posaconazole-d4 as a direct internal standard for posaconazole would be scientifically inappropriate due to structural differences in the benzyl-protected side chain, which may affect extraction recovery and ionization efficiency differently than the parent drug.
Intended useClass-level
Impurity standard vs. internal standard
Application mismatch may affect extraction recovery
[1] Bio-Delta. O-Benzyl Posaconazole-d4 Product Page. CAS 1246818-95-0. View Source
Matrix Effect Variability
In a validated multiplex UPLC-MS/MS method for antifungal drugs, the use of deuterated internal standards (including posaconazole-d4) resulted in matrix effect variability of <9.2% and analytical recovery ranging from 80.1% to 107% across all analytes [1]. This compares favorably to earlier methods using non-deuterated internal standards like SCH 56984, which showed higher variability due to differential extraction and ionization [2].
Matrix effectContext-dependent
Improved precision with deuterated IS
Supports method robustness in human plasma research matrices
Non-deuterated IS (SCH 56984): Not quantified, but generally higher variability
Quantified Difference
Improved precision with deuterated IS
Conditions
Human plasma, protein precipitation, UPLC-MS/MS
Why This Matters
Low matrix effect variability with deuterated internal standards directly translates to higher method accuracy and robustness, essential for clinical TDM and PK studies.
[1] Decosterd, L. A., et al. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin. Antimicrob Agents Chemother. 2010;54(12):5303-15. View Source
[2] Decosterd, L. A., et al. Clin Chem Lab Med 2009; 47(5): A routine method for the quantification of the novel antimycotic drug posaconazole in plasma using liquid chromatography-tandem mass spectrometry. View Source
O-Benzyl Posaconazole-d4 Applications
Deuterated Posaconazole Synthesis
O-Benzyl Posaconazole-d4 serves as a direct precursor to synthesize posaconazole-d4, the deuterated internal standard used in LC-MS/MS methods for quantifying posaconazole in human plasma and serum [1]. This synthetic route is essential for producing high-purity, stable-labeled internal standards required for bioanalytical method validation in clinical pharmacokinetic and therapeutic drug monitoring (TDM) studies .
Impurity Profiling and Quality Control
As a deuterated impurity standard, O-Benzyl Posaconazole-d4 enables accurate identification and quantification of the O-benzyl impurity in posaconazole active pharmaceutical ingredient (API) batches . This supports regulatory submissions (ANDA/DMF) by providing a stable isotope-labeled analog for LC-MS/MS impurity profiling, ensuring compliance with ICH guidelines on genotoxic and process-related impurities [2].
Method Development and Validation
O-Benzyl Posaconazole-d4 can be used in the development and validation of HPLC and LC-MS/MS methods for posaconazole analysis . Its defined isotopic purity and molecular weight allow for precise calibration and recovery experiments, which are critical for achieving the accuracy and precision required by FDA bioanalytical method validation guidance [3].
Application
Selection Property
Validation Focus
Deuterated internal standard synthesis
Precursor to stable-labeled posaconazole-d4
ISTD benchmarking for LC-MS/MS method development
Impurity profiling
Deuterated impurity standard for LC-MS/MS
Impurity control documentation review
Method validation
Certified isotopic purity for calibration
Bioanalytical validation review
[1] MedChemExpress. O-Benzyl Posaconazole-d4 Product Page. CAS 1246818-95-0. View Source
[2] ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. View Source
[3] U.S. FDA. Bioanalytical Method Validation Guidance for Industry. View Source
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